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molecular formula C9H10ClNO B1329463 N-(3-Chloro-2-methylphenyl)acetamide CAS No. 7463-35-6

N-(3-Chloro-2-methylphenyl)acetamide

Cat. No. B1329463
M. Wt: 183.63 g/mol
InChI Key: NALGTKRTIJHBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496390

Procedure details

3-Chloro-o-toluidine (90 g) in a mixture of glacial acetic acid (90 ml) and acetic anhydride (90 ml) was heated on a steam bath for 10 minutes. The solution obtained was then poured into water. A colourless powder precipitated, which was filtered off and dried to give 3-chloro-2-methylacetanilide (104 g), m.p. 156°-159° C., which was then dissolved with stirring in concentrated sulphuric acid (230 ml), while maintaining the temperature at not more than 30° C. The stirred solution was maintained at 5°-10° C. whilst concentrated nitric acid (38 ml; S.G. 1.42) was added during 30 minutes. The solution obtained was then stirred at 0° C. for one hour and then poured on to ice. The solid precipitate which was obtained was separated by filtration, washed with water and dried, to give a mixture of nitro-acetanilides (145 g), m.p. 135°-147° C., in the form of a yellow powder. This mixture of nitroacetanilides (94 g) was then heated at reflux for 6 hours in a mixture of glacial acetic acid (560 ml) and concentrated hydrochloric acid (370 ml). The mixture was then cooled, poured into water (1200 ml) and basified by the addition of aqueous 50% sodium hydroxide solution. The yellow precipitate which was obtained was separated by filtration, washed with water and dried, to give a mixture of nitroanilines (72 g), m.p. 150°-164° C. This mixture was then steam-distilled in the presence of concentrated hydrochloric acid (200 ml). The solid which separated from the distillate was filtered off to give 3-chloro-2-methyl-4-nitroaniline (19.1 g), m.p. 152°-154° C., in the form of a yellow solid. Further steam distillation gave a distillate containing a mixture of products (8.6 g), m.p. 134°-138° C. The insoluble material, which had not been distilled, was separated from the acid solution to give 3-chloro-2-methyl-6-nitroaniline (18 g), m.p. 164°-165° C., in the form of a brown powder.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([NH2:5])[C:3]=1[CH3:9].[C:10](O)(=[O:12])[CH3:11].C(OC(=O)C)(=O)C>O>[CH3:9][C:3]1[C:2]([Cl:1])=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][C:10]([CH3:11])=[O:12]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
ClC1=C(C(N)=CC=C1)C
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
A colourless powder precipitated
FILTRATION
Type
FILTRATION
Details
which was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1Cl)NC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 104 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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